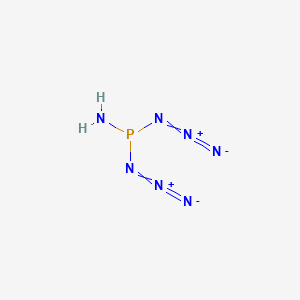
Ethyl 3-(3-benzoylphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-benzoylphenyl)prop-2-enoate is an organic compound with the molecular formula C18H16O3. It is a derivative of cinnamic acid, where the phenyl group is substituted with a benzoyl group at the meta position. This compound is known for its applications in organic synthesis and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-benzoylphenyl)prop-2-enoate can be synthesized through various methods. One common method involves the Claisen-Schmidt condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate ion from ethyl acetoacetate, which then reacts with benzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-(3-benzoylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoylbenzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(3-benzoylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl 3-(3-benzoylphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
Ethyl 3-(3-benzoylphenyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 3-(4-benzoylphenyl)prop-2-enoate: The benzoyl group is at the para position, which can influence its chemical properties and biological activities.
属性
CAS 编号 |
96251-93-3 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
ethyl 3-(3-benzoylphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H16O3/c1-2-21-17(19)12-11-14-7-6-10-16(13-14)18(20)15-8-4-3-5-9-15/h3-13H,2H2,1H3 |
InChI 键 |
CSOHAAXJPAHICH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
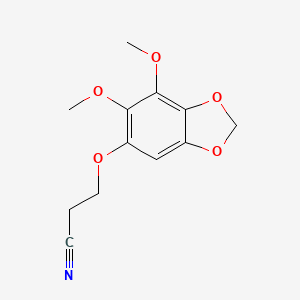

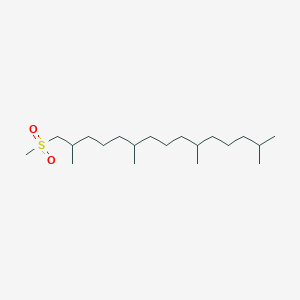
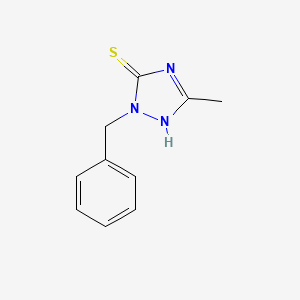
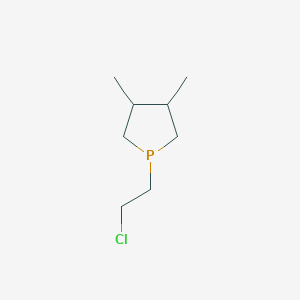
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
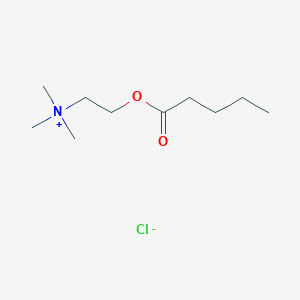

![Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate](/img/structure/B14345529.png)


